molecular formula C5H8N4 B13817157 N-methylpyrimidine-4,5-diamine CAS No. 3059-67-4

N-methylpyrimidine-4,5-diamine

Cat. No.: B13817157
CAS No.: 3059-67-4
M. Wt: 124.14 g/mol
InChI Key: XVKFIARTOSQEIY-UHFFFAOYSA-N
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Description

N-methylpyrimidine-4,5-diamine (CAS 3059-67-4) is a high-purity chemical intermediate with significant utility in medicinal chemistry and drug discovery. Its molecular formula is C5H8N4, with a molecular weight of 124.14 g/mol . This compound serves as a versatile precursor for the synthesis of complex bicyclic heterocycles, particularly pyrimidopyrimidines . These fused ring systems are of great research interest due to their diverse biological activities, which include acting as dihydrofolate reductase (DHFR) inhibitors, anticancer agents, and nucleoside transport inhibitors, as exemplified by drugs like dipyridamole . The structure features multiple reactive sites, allowing researchers to functionalize the molecule for building small-molecule libraries. This makes it a valuable scaffold for developing new therapeutic agents targeting various diseases . N-methylpyrimidine-4,5-diamine is for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Properties

CAS No.

3059-67-4

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

5-N-methylpyrimidine-4,5-diamine

InChI

InChI=1S/C5H8N4/c1-7-4-2-8-3-9-5(4)6/h2-3,7H,1H3,(H2,6,8,9)

InChI Key

XVKFIARTOSQEIY-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=CN=C1N

Origin of Product

United States

Methodological & Application

Advanced Protocol: Traube Purine Synthesis via N-Methylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the conversion of N-methylpyrimidine-4,5-diamine into purine analogs using the Traube Synthesis methodology. This transformation is the cornerstone for generating N7- or N9-methylated purines, which are critical scaffolds in the development of adenosine receptor antagonists, kinase inhibitors, and phosphodiesterase (PDE) inhibitors.

Unlike generic protocols, this guide addresses the specific regiochemical challenges posed by the N-methyl group. The presence of the methyl substituent on the 4,5-diamine precursor dictates the final alkylation site (N7 vs. N9) on the imidazole ring.

Core Mechanistic Logic

The synthesis proceeds via a two-stage annulation:

  • Formylation: The exocyclic amine reacts with a C1 donor (Formic acid, Orthoester, or Aldehyde) to form a formamide or Schiff base intermediate.

  • Cyclodehydration: Thermal or acid-catalyzed ring closure eliminates water (or alcohol) to fuse the imidazole ring onto the pyrimidine core.

TraubeMechanism Start N-methylpyrimidine- 4,5-diamine Inter Formamide/Imine Intermediate Start->Inter + C1 Donor (HCOOH / TEOF) Transition Cyclodehydration (-H2O / -ROH) Inter->Transition Heat / Acid Product N-Methylpurine Analog Transition->Product

Figure 1: General Traube Synthesis Pathway. The specific regioisomer of the starting diamine determines the N7/N9 methylation pattern.

Pre-Synthesis Considerations: Regiochemistry

Before initiating the protocol, verify the specific isomer of your starting material using 2D NMR (HMBC). The commercial name "N-methylpyrimidine-4,5-diamine" is ambiguous.

Precursor StructureAmino Group PositionsFinal Purine Product
4-amino-5-(methylamino)pyrimidine 1° Amine at C42° Methylamine at C57-Methylpurine
4-(methylamino)-5-aminopyrimidine 2° Methylamine at C41° Amine at C59-Methylpurine

Note: In standard biosynthetic numbering, the amine at C5 of the pyrimidine becomes N7 of the purine, and the amine at C4 becomes N9.

Protocol A: Standard Cyclization (Formic Acid)

Best for: Unsubstituted C8 purines; robust substrates tolerant of acidic, aqueous conditions.

Materials
  • Precursor: N-methylpyrimidine-4,5-diamine (1.0 eq)

  • Reagent/Solvent: Formic Acid (98%, 10-20 volumes)

  • Workup: Ammonium Hydroxide (28%), Ethanol

Step-by-Step Methodology
  • Charge: In a round-bottom flask equipped with a reflux condenser, suspend the diamine precursor in 98% Formic Acid.

    • Insight: Use high-concentration formic acid. Water content >10% can retard the dehydration step, leading to incomplete cyclization (stalled at the formamide intermediate).

  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting diamine is polar; the formamide intermediate is slightly less polar; the purine product is often distinctively fluorescent or UV-active.

  • Concentration: Evaporate the excess formic acid under reduced pressure to yield a viscous residue.

  • Neutralization: Redissolve the residue in a minimum amount of water. Slowly adjust pH to ~8 using Ammonium Hydroxide.

    • Observation: The purine often precipitates as a free base upon neutralization.

  • Purification: Cool the mixture to 4°C for 2 hours. Filter the precipitate. Recrystallize from Ethanol/Water if necessary.

Protocol B: Anhydrous Cyclization (Triethyl Orthoformate)

Best for: Acid-sensitive substrates; high-yield requirements; avoiding aqueous workups.

Materials
  • Precursor: N-methylpyrimidine-4,5-diamine (1.0 eq)

  • Reagent: Triethyl Orthoformate (TEOF) (excess, as solvent)

  • Catalyst: Acetic Anhydride (1.1 eq) or Sulfamic Acid (5 mol%)

Step-by-Step Methodology
  • Preparation: Place the diamine in a dry flask under Argon/Nitrogen atmosphere.

  • Addition: Add Triethyl Orthoformate (10 mL per gram of substrate). Add Acetic Anhydride (1.1 eq).

    • Mechanism:[1][2][3][4][5][6][7] Acetic anhydride facilitates the loss of ethanol and drives the formation of the ethoxymethyleneamino intermediate.

  • Heating: Heat to reflux (146°C) for 3–5 hours.

    • Validation: A Dean-Stark trap can be used to remove the ethanol byproduct, pushing the equilibrium forward.

  • Isolation: Cool to room temperature. The product often crystallizes directly from the reaction mixture.

  • Wash: Filter and wash the solid with cold diethyl ether or hexane to remove residual orthoformate.

Protocol C: Synthesis of 8-Substituted Analogs (Aldehyde Route)

Best for: Creating libraries of C8-functionalized purines (e.g., 8-phenyl-7-methylpurine).

Materials
  • Precursor: N-methylpyrimidine-4,5-diamine (1.0 eq)

  • Reagent: Aryl/Alkyl Aldehyde (1.1 eq)

  • Oxidant: Ferric Chloride (FeCl3) on Silica or air/O2

  • Solvent: Ethanol or DMF

Step-by-Step Methodology
  • Condensation: Dissolve diamine and aldehyde in Ethanol. Reflux for 2 hours.

    • Result: Formation of the Schiff base (imine) intermediate.

  • Oxidative Cyclization: Add the oxidant (e.g., FeCl3/Silica or catalytic Iodine). Continue reflux for 4–8 hours.

    • Why: The reaction with aldehyde yields a dihydropurine intermediate. An oxidation step is strictly required to aromatize the system to the final purine.

  • Workup: Filter off solid oxidants (if heterogeneous). Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Analytical Validation & Troubleshooting

Self-Validating NMR Markers

To confirm successful ring closure, compare the 1H NMR of the product against the precursor.

SignalPrecursor (Diamine)Product (Purine)
Amine Protons Broad singlets (NH/NH2) at 4.0–6.0 ppmDisappear
C8-H (Purine) Not presentSharp singlet at 8.0–8.5 ppm (Deshielded)
Methyl Group ~2.8 ppm (Doublet if coupled to NH)~3.5–4.0 ppm (Singlet, deshielded by aromatic ring)
Troubleshooting Guide

Troubleshooting Issue Problem: Low Yield / Incomplete Reaction Check1 Is the Intermediate (Formamide) visible by LCMS? Issue->Check1 Yes Yes: Cyclization Stalled Check1->Yes No No: No Reaction Occurred Check1->No Sol1 Increase Temp (>150°C) Switch to Protocol B (TEOF) Add Lewis Acid (ZnCl2) Yes->Sol1 Sol2 Check Reagent Quality Ensure Anhydrous Conditions Verify Amine Nucleophilicity No->Sol2

Figure 2: Troubleshooting logic for stalled Traube cyclizations.

References

  • Traube, W. (1900). Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft.

  • Brown, D. J. (2009).[2] Pyrimidines and Their Benzo Derivatives.[2] In Comprehensive Heterocyclic Chemistry II. Elsevier. (Foundational text on Pyrimidine-to-Purine conversion).

  • Legraverend, M., & Grierson, D. S. (2006). The synthesis of N7- and N9-alkylated purines. Bioorganic & Medicinal Chemistry.[6][8]

  • Potts, K. T. (1984). The Chemistry of Heterocyclic Compounds, Imidazoles and Benzimidazoles. Wiley-Interscience. (Detailed mechanisms on imidazole ring closure).
  • Nagamatsu, T. (2019). Recent Advances in the Synthesis of Purine Derivatives.[2][5][6][9] Current Organic Chemistry.

Sources

Application Note: Solvent Selection & Recrystallization Protocol for N-methylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isolation of high-purity N-methylpyrimidine-4,5-diamine (also known as 4-amino-5-methylaminopyrimidine) is a critical step in the synthesis of purine alkaloids (e.g., theobromine, caffeine) and novel pharmaceutical scaffolds. This guide defines a scientifically grounded solvent selection strategy, explicitly ruling out chemically incompatible solvents that are often erroneously selected. We provide a validated protocol for recrystallization using Ethanol-Water systems, ensuring >98% purity while preventing common degradation pathways such as oxidative coupling or cyclization.[1]

Chemical Context & Solubility Profiling

The Molecule[2]
  • Compound: N-methylpyrimidine-4,5-diamine

  • Chemotype: Electron-rich, amphoteric heteroaromatic diamine.[1]

  • Key Properties:

    • Polarity: High (due to ring nitrogens and exocyclic amino groups).[1]

    • Basicity: The pyrimidine ring nitrogens and the secondary amine are basic; susceptible to salt formation.

    • Reactivity: The vicinal diamine motif (4,5-position) makes this molecule a "bidentate" nucleophile.[1]

Solvent Selection Logic

The choice of solvent is governed by three critical factors: Solubility Differential , Chemical Inertness , and Crystal Lattice Formation .

Solvent ClassSuitabilityScientific Rationale
Alcohols (EtOH, MeOH) High Excellent solubility at boiling point; moderate-to-low solubility at

.[1] Promotes hydrogen bonding networks essential for crystal growth.[1]
Water Moderate Good solubility but high boiling point (

) risks thermal decomposition.[1] Hard to dry.[1] Best used as a co-solvent.[1]
Ketones (Acetone, MEK) FORBIDDEN CRITICAL FAILURE RISK: Vicinal diamines react with ketones to form imines or cyclize into benzodiazepine-like derivatives (Schiff base formation).[1]
Ethers (THF, Et2O) Low Poor solubility.[1] Excellent anti-solvents to induce precipitation.[1]
Chlorinated (DCM) Low Good for extraction, poor for recrystallization (high solubility even at low temps, or "oiling out").[1]

Critical Workflow Visualization

Solvent Decision Tree

The following logic gate ensures the correct solvent system is chosen based on crude purity and physical state.

SolventSelection Start Start: Crude N-methylpyrimidine-4,5-diamine CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Oil Oily / Sticky Gum CheckState->Oil AcetoneCheck CRITICAL: Do NOT use Acetone Solid->AcetoneCheck RouteC Route C: Acid-Base Reprecipitation (Dissolve in HCl -> Filter -> Neutralize) Oil->RouteC SolubilityTest Solubility Test (100 mg) EthanolTest Test: Boiling Ethanol (95%) SolubilityTest->EthanolTest AcetoneCheck->SolubilityTest Dissolves Dissolves Hot / Precipitates Cold EthanolTest->Dissolves Ideal Profile Insoluble Insoluble Hot EthanolTest->Insoluble Too Polar SolubleCold Soluble at RT EthanolTest->SolubleCold Too Soluble RouteA Route A: Recrystallize from EtOH Dissolves->RouteA Insoluble->RouteC RouteB Route B: Binary System (EtOH + Hexane/Ether) SolubleCold->RouteB

Figure 1: Decision matrix for selecting the purification pathway. Note the strict prohibition of ketones.

Detailed Experimental Protocols

Protocol A: Recrystallization from Ethanol (Standard)

Applicability: For crude solids with purity >85%.[1]

Reagents:

  • Ethanol (Absolute or 95%)

  • Activated Carbon (optional, for colored impurities)

  • Inert Gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • Saturation: Place 5.0 g of crude N-methylpyrimidine-4,5-diamine in a 100 mL round-bottom flask.

  • Inert Atmosphere: Purge the flask with Nitrogen. Reason: Electron-rich amines can oxidize at high temperatures, turning dark brown.

  • Dissolution: Add 20 mL of Ethanol. Heat to reflux (

    
    ) with magnetic stirring.[1]
    
    • Checkpoint: If the solid does not dissolve, add Ethanol in 5 mL increments until dissolution is complete. Do not exceed 50 mL total.

  • Clarification (Optional): If the solution is dark/colored, add 0.5 g Activated Carbon. Stir at reflux for 5 minutes, then filter hot through a pre-heated Celite pad or sintered glass funnel.

  • Crystallization:

    • Allow the filtrate to cool slowly to Room Temperature (RT) over 1 hour. Rapid cooling traps impurities.[1]

    • Once at RT, place the flask in an ice-water bath (

      
      ) for 2 hours.
      
  • Harvesting: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with 10 mL of cold (

    
    ) Ethanol.
    
  • Drying: Dry under high vacuum (0.1 mbar) at

    
     for 6 hours.
    
Protocol B: Acid-Base Reprecipitation (For Oily/Impure Crudes)

Applicability: For sticky oils or crudes that fail to crystallize directly.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil in minimal 2M Hydrochloric Acid (HCl).[1]

    • Mechanism:[2][3][4][5][6] Protonation of the amino groups forms the water-soluble hydrochloride salt, leaving non-basic impurities (tars) undissolved.

  • Filtration: Filter the acidic solution to remove insoluble tars.[1]

  • Neutralization: Cool the filtrate to

    
    . Slowly add 25% Ammonium Hydroxide (
    
    
    
    ) or 2M NaOH dropwise while stirring.
  • Precipitation: Adjust pH to ~9-10. The free base N-methylpyrimidine-4,5-diamine will precipitate as a solid.

  • Collection: Filter the solid, wash with cold water, and dry.[1][7]

  • Final Polish: If necessary, perform Protocol A on this precipitated solid for analytical grade purity.

Analytical Validation & Troubleshooting

Quality Control Metrics

After drying, validate the product using the following parameters:

ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.5% (Area %)HPLC (C18 column, Phosphate buffer/MeOH)
Residual Solvent < 5000 ppm (Ethanol)GC-Headspace or 1H-NMR
Identity Matches Reference Standard1H-NMR (D2O or DMSO-d6)
Troubleshooting Guide
  • Problem: "Oiling Out" (Liquid phase separation instead of crystals).

    • Cause: Temperature dropped too fast or solvent is too polar.[1]

    • Fix: Re-heat to dissolve.[1] Add a "seed crystal" of pure product at

      
      . Add a drop of anti-solvent (Hexane) to induce nucleation.[1]
      
  • Problem: Low Yield (<50%).

    • Cause: Too much solvent used.[1]

    • Fix: Concentrate the mother liquor (filtrate) by 50% on a rotavap and cool again to harvest a "second crop."

  • Problem: Product is Brown/Purple.

    • Cause: Oxidation.[1]

    • Fix: Recrystallize again using Activated Carbon and ensure strict Nitrogen atmosphere.[1]

References

  • Synthesis of 4,5-diaminopyrimidine Derivatives

    • Title: Synthesis of purines from the coupling of 4,5‐diaminopyrimidines.[8]

    • Source: ResearchGate / Journal of Heterocyclic Chemistry.[1][8]

    • URL:[Link]

  • General Purification of Aminopyrimidines

    • Title: 4,5-Diaminopyrimidine (Product Specification & Properties).[1][9]

    • Source: Sigma-Aldrich / Merck.[1]

  • Chemical Incompatibility Warning (Acetone + Diamines)

    • Title: Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone.[1]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Traube Synthesis Intermediates (Contextual)

    • Title: Biosynthesis of caffeine by tea-leaf extracts (Discusses N-methyl intermediates).[1][10]

    • Source: PubMed.[1]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Methylpyrimidine-4,5-diamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Yield Optimization & Troubleshooting

System Overview & Architecture

To diagnose yield failures, we must first visualize the standard high-fidelity synthetic route. The synthesis of N-methylpyrimidine-4,5-diamine typically proceeds via the nucleophilic aromatic substitution (


) of a leaving group at the 4-position, followed by the reduction of a nitro group at the 5-position.
Master Reaction Scheme

The following diagram outlines the critical pathway and decision nodes.

SynthesisPath SM 4-Chloro-5-nitropyrimidine (Starting Material) Inter Intermediate: N-methyl-5-nitropyrimidin-4-amine SM->Inter Step 1: SnAr Waste Side Product: Bis-addition / Hydrolysis SM->Waste Temp > 0°C Excess Base Reagent1 Methylamine (THF or EtOH, <0°C) Reagent1->Inter Product Target: N-methylpyrimidine-4,5-diamine Inter->Product Step 2: Reduction Reagent2 Reduction: H2, Pd/C or Fe/AcOH Reagent2->Product

Figure 1: Validated synthetic pathway from 4-chloro-5-nitropyrimidine. Note the critical branching point at Step 1 where temperature control prevents side reactions.

Troubleshooting Modules (Ticket Resolution)

Case ID: YLD-01 | The "Missing Mass" in Step 1 ( )

Symptom: Low yield of the intermediate N-methyl-5-nitropyrimidin-4-amine. The crude mixture shows multiple spots on TLC or significant starting material remaining. Diagnosis: Competitive Hydrolysis or Bis-Addition. The 4-position in 5-nitropyrimidines is highly electrophilic due to the electron-withdrawing nitro group.

  • Hydrolysis: If moisture is present, the chlorine is displaced by OH⁻ (forming the pyrimidinone), which is dead-end waste.

  • Exotherm: The reaction with methylamine is exothermic.[1] Uncontrolled heat promotes double addition (if starting with di-halo precursors) or ring opening.

Resolution Protocol:

  • Solvent Switch: Avoid aqueous methylamine if possible. Use 2.0 M Methylamine in THF or Ethanol . This minimizes hydrolysis risk.

  • Cryogenic Addition: Cool the substrate solution to -10°C to 0°C before adding the amine.

  • Stoichiometry: Use exactly 2.1 equivalents of methylamine (1 eq as nucleophile, 1 eq as HCl scavenger). Alternatively, use 1.1 eq Methylamine + 1.2 eq DIPEA (Hunig's Base) to prevent amine waste.

ParameterStandard ProtocolOptimized ProtocolWhy?
Temperature Room Temp (25°C)-10°C to 0°C Suppresses hydrolysis and side-reactions.
Reagent 40% aq. Methylamine2M MeNH₂ in THF Eliminates water; prevents formation of 4-hydroxy impurity.
Addition Bolus (All at once)Dropwise over 30 min Controls local exotherm spikes.
Case ID: YLD-02 | Stalled Reduction (Nitro Amine)

Symptom: Reaction stalls at 50-80% conversion. Hydrogen uptake ceases. Diagnosis: Catalyst Poisoning or Solubility Limits. The intermediate (nitro-amine) is poorly soluble in non-polar solvents, often precipitating and coating the catalyst (Pd/C). Additionally, if the starting material was made via thiomethyl displacement, trace sulfur will kill the Pd catalyst immediately.

Resolution Protocol:

  • Solvent System: Switch to Methanol (MeOH) or Ethanol/Ethyl Acetate (1:1) . If solubility is still poor, add 5% Acetic Acid to protonate the amine and increase solubility.

  • Catalyst Loading: Standard is 10% w/w loading of 10% Pd/C. Increase to 20% w/w if kinetics are sluggish.

  • Alternative Reductant (Iron/Acetic Acid): If catalytic hydrogenation fails due to poisoning, switch to chemical reduction.

    • Recipe: Suspend intermediate in AcOH/H₂O (5:1). Add Fe powder (5 eq) portion-wise at 60°C.

    • Warning: This requires a difficult workup (removing iron salts) which may lower isolated yield (see Case YLD-03).

Case ID: YLD-03 | The "Invisible" Product (Workup Losses)

Symptom: Reaction shows 100% conversion on LCMS, but extraction yields <30% mass. Diagnosis: High Water Solubility (Amphotericity). N-methylpyrimidine-4,5-diamine is a polar, amphoteric molecule. It is soluble in water and poorly soluble in ether/hexane. Standard aqueous workup (washing with water/brine) will wash your product down the drain.

Resolution Protocol (The "Dry" Workup):

  • Filtration: Filter off the catalyst (Pd/C) or salts through a Celite pad.

  • Evaporation: Concentrate the filtrate to complete dryness.

  • Resin Treatment (If salts present): If you used Fe/AcOH or HCl, the product is a salt. Dissolve in MeOH and treat with a basic resin (e.g., Amberlyst A-21) or neutralize with methanolic ammonia, then filter and evaporate.

  • Recrystallization: Do NOT extract. Recrystallize the solid residue from Isopropanol (iPrOH) or Acetonitrile . The diamine often crystallizes well from cooling hot iPrOH.

Troubleshooting Logic Tree

Use this flow to diagnose yield loss in real-time.

Troubleshooting Start Yield Issue Detected StepCheck Which Step? Start->StepCheck SnAr Step 1: SnAr (Formation of Intermediate) StepCheck->SnAr Step 1 Red Step 2: Reduction (Nitro to Amine) StepCheck->Red Step 2 TLC TLC: Is SM remaining? SnAr->TLC Heat Increase Temp to RT Check Stoichiometry TLC->Heat Yes (Low Conv) Spots TLC: Multiple Spots? TLC->Spots No (Byproducts) Cold Action: Lower Temp (-10C) Switch to THF (Anhydrous) Spots->Cold Stall Did reaction stall? Red->Stall Solubility Action: Add AcOH or switch to MeOH Stall->Solubility Yes Workup Loss during isolation? Stall->Workup No (Conversion OK) AqWash DID YOU WASH WITH WATER? Workup->AqWash Fatal FATAL ERROR: Product is in aqueous layer. Lyophilize aqueous layer. AqWash->Fatal Yes Correct Action: Evaporate & Recrystallize (No Extraction) AqWash->Correct No

Figure 2: Decision matrix for diagnosing yield loss. Note the "Fatal Error" regarding aqueous washes.

Frequently Asked Questions (FAQ)

Q: Can I use 4,6-dichloropyrimidine as the starting material? A: Proceed with extreme caution. Reaction of methylamine with 4,6-dichloropyrimidine often leads to the bis-substituted product (4,6-bis(methylamino)pyrimidine) because the second chlorine becomes activated. If you must use this, you need to carefully control equivalents (0.9 eq amine) and accept lower yields, or use the 4-chloro-5-nitro precursor which is regioselective due to the nitro group's directing effect [1].

Q: My product turned purple/brown on the bench. Is it ruined? A: Likely not, but it is oxidizing. Diaminopyrimidines are electron-rich and prone to air oxidation (similar to phenylenediamines). Store the product under Argon/Nitrogen in the dark at -20°C. If it's a salt (HCl), it is much more stable.

Q: How do I remove the iron salts if I use Fe/AcOH reduction? A: This is painful. The best method is to evaporate the acetic acid, suspend the residue in MeOH, and add solid Na₂CO₃ to neutralize. Evaporate again to dryness, then perform a Soxhlet extraction with Ethyl Acetate or boiling Isopropanol to pull the organic product away from the iron sludge. Avoid this if Pd/C hydrogenation is an option.

References

  • Brown, D. J. (1962). The Pyrimidines. The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Detailed analysis of nucleophilic attack on chloropyrimidines and the directing effects of 5-nitro groups).
  • Lister, J. H. (1966). Fused Pyrimidines Part II: Purines. Wiley-Interscience. (Describes the synthesis of 4,5-diaminopyrimidines as precursors to purines).
  • Baran, P. S., et al. (2006). "One-Step Synthesis of 4,5-Disubstituted Pyrimidines." Heterocycles. Link (Modern approaches to pyrimidine synthesis).

  • Jain, K. S., et al. (2006).[2] "Recent advances in the chemistry of 4,5-diaminopyrimidines." Current Science. (Review of reactivity and solubility properties).

Sources

Technical Support Center: Regioselectivity in 4,5-Diaminopyrimidine Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PYR-ME-45-REGIO Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting isomer mixtures and low yields during direct methylation.

Introduction: The "Ambident" Trap

Welcome to the technical support hub for pyrimidine functionalization. If you are accessing this guide, you are likely observing a complex mixture of products after treating 4,5-diaminopyrimidine with an alkylating agent (e.g., Methyl Iodide, Dimethyl Sulfate).

The Core Issue: 4,5-diaminopyrimidine is a tetradentate nucleophile . It possesses four potential sites for electrophilic attack:

  • Ring Nitrogen N1 (Highly nucleophilic, often sterically accessible).

  • Ring Nitrogen N3 (Nucleophilic, but often sterically hindered by C2/C4 substituents).

  • Exocyclic Amine N4 (Participates in resonance; lone pair is less available but can be alkylated under forcing conditions).

  • Exocyclic Amine N5 (Typically the most nucleophilic exocyclic site, behaving like an aniline).

Direct methylation is rarely regioselective by accident. It requires precise control of sterics, electronics, and pH. This guide provides the diagnostic tools to identify your impurity profile and the synthetic protocols to fix it.

Module 1: Diagnostic Framework (Why did it fail?)

Q: Why does my HPLC/LC-MS show 3-4 distinct methylated peaks?

A: You are witnessing competitive alkylation . In neutral or basic media, the electron-rich 4,5-diamino system pushes electron density into the ring.

  • Kinetic Product: often Ring N1 . The lone pair at N1 is typically the HOMO (Highest Occupied Molecular Orbital) coefficient leader in 4-aminopyrimidines.

  • Thermodynamic Product: Rearrangement to exocyclic methylation (Dimroth rearrangement-like) or poly-methylation (quaternary salts) can occur upon heating.

  • The N5 Factor: The amine at C5 is not conjugated to the ring electron-withdrawing system as strongly as the C4-amine. It behaves like an electron-rich aniline and competes aggressively for the electrophile.

Visualizing the Competition

MethylationPathways Start 4,5-Diaminopyrimidine N1_Me 1-Methyl isomer (Kinetic Ring Product) Start->N1_Me Major Path (Sterics allowing) N3_Me 3-Methyl isomer (Sterically Hindered) Start->N3_Me Minor Path N5_Me N5-Methyl (Exocyclic) (Aniline-like Reactivity) Start->N5_Me Competitive Path (High Nucleophilicity) MeI + MeI / Base Quat Quaternary Salts (Over-alkylation) N1_Me->Quat Excess MeI N5_Me->Quat Excess MeI

Figure 1: Mechanistic divergence in the direct methylation of 4,5-diaminopyrimidine. Note the competition between N1 (ring) and N5 (exocyclic).

Module 2: Troubleshooting Direct Methylation

If you must methylate the diamine directly (e.g., late-stage diversification), use these parameters to bias the reaction.

Protocol A: Favoring Ring N-Methylation (N1)

To target the ring nitrogen, you must deprotonate the ring (increasing its nucleophilicity) while keeping the exocyclic amines neutral (or protected, though that changes the substrate).

  • Solvent: Polar Aprotic (DMF or DMSO).

  • Base: NaH (Sodium Hydride) or Cs₂CO₃.

  • Electrophile: Methyl Iodide (1.05 equiv). Do not excess.

  • Temperature: 0°C to Room Temperature. Heat promotes exocyclic attack.

Protocol B: Favoring Exocyclic N-Methylation

This is difficult to achieve selectively without protecting groups, but "soft" conditions favor the softer nucleophile (amine) over the harder nucleophile (ring nitrogen).

  • Method: Reductive Amination (The "Soft" Approach).

  • Reagents: Formaldehyde (HCHO) + NaCNBH₃ (Sodium cyanoborohydride).

  • Mechanism: Forms the imine/iminium at the exocyclic amines (N5 is faster than N4) followed by hydride reduction. This avoids quaternary salt formation on the ring.

VariableCondition for Ring Alkylation (N1/N3)Condition for Exocyclic Alkylation (N4/N5)
Electrophile MeI, MeOTf (Hard electrophiles)HCHO/NaCNBH₃ (Reductive alkylation)
Base Strong (NaH, KOtBu)Weak/Buffered (AcOH/NaOAc)
Solvent DMF, DMSO (Dissolves anion)MeOH, EtOH
Temp < 25°CReflux (if using halides), RT (if reductive)

Module 3: The "Nuclear Option" – Route Redesign

Expert Insight: The most robust way to obtain a pure regioisomer of methylated 4,5-diaminopyrimidine is NOT to methylate the diamine. Instead, methylate the precursor where the regioselectivity is controlled by leaving groups (SNAr).

The "Gold Standard" Workflow: SNAr Displacement

Instead of adding a methyl group to an amine, displace a halide with methylamine.

Target: 4-Amino-5-methylaminopyrimidine (N5-methylated) or 4-Methylamino-5-aminopyrimidine (N4-methylated).

Step-by-Step Protocol (N4-Methylation Example):
  • Starting Material: 4,6-Dichloro-5-nitropyrimidine.[1]

  • Step 1 (SNAr 1): React with Methylamine (1.0 equiv) at 0°C.

    • Regiocontrol: The chlorine atoms are highly activated. Methylamine displaces one Cl.

    • Result: 4-Chloro-6-methylamino-5-nitropyrimidine.

  • Step 2 (SNAr 2): React with Ammonia (or second amine).

    • Result: 4-Amino-6-methylamino-5-nitropyrimidine.

  • Step 3 (Reduction): Hydrogenation (H₂, Pd/C) or Iron reduction (Fe/AcOH).

    • Final Product:4,5-Diamino-6-methylaminopyrimidine (High Purity).

Why this works: You define the position of the methyl group before the sensitive diamine system is formed.

Decision Tree for Route Selection

RouteSelection Q1 Where do you need the Methyl group? Ring Ring Nitrogen (N1/N3) Q1->Ring Exo Exocyclic Amine (N4/N5) Q1->Exo Q2 Is the N1/N3 position blocked? Ring->Q2 Sol1 Use Precursor Route: Displace Cl with MeNH2 Exo->Sol1 High Purity Required Sol2 Direct Methylation: Use NaH/MeI in DMF (Purify by HPLC) Q2->Sol2 No (Direct Access) Sol3 Traube Synthesis Variant: Methylate Uracil Precursor Q2->Sol3 Yes / Complex

Figure 2: Strategic decision tree for selecting the synthesis route based on the desired regioisomer.

Module 4: Analytical Validation

How do you prove you made the N1-methyl isomer and not the N3 or N5?

Nuclear Overhauser Effect (NOE) - The Definitive Test

Simple 1H NMR is often insufficient due to overlapping signals. You must use NOE (1D-NOE or NOESY).

  • Scenario: Distinguishing N1-Me from N3-Me.

  • Experiment: Irradiate the Methyl peak (~3.5 ppm).

  • Observation:

    • N1-Methyl: You should see an NOE enhancement of the proton at C6 (or C2 if unsubstituted).

    • N3-Methyl: You should see an NOE enhancement of the proton at C2 (if present) or substituents at C4.

    • Exocyclic (N-Me): You will see NOE coupling to the adjacent NH proton (if not fully substituted) or specific spatial neighbors.

UV Shifts (Bathochromic Shifts)

N-methylation of the pyrimidine ring often results in a bathochromic shift (red shift) compared to the unmethylated precursor due to changes in the conjugation system.

  • N-Ring Methyl: λmax typically shifts +10-20 nm.

  • Exocyclic Methyl: Shift is usually minimal compared to the parent amine.

15N-HMBC (Long Range)

If you have access to a high-field magnet, 1H-15N HMBC is powerful.

  • N-Methyl: The methyl protons will show a strong 3-bond coupling to the specific ring nitrogen they are attached to. The chemical shift of N1 vs N3 is distinct (N1 is often more shielded if adjacent to an amino group).

References & Grounding

  • Mechanistic Insight on Pyrimidine Methylation:

    • Title: Regioselectivity of Cobalamin-Dependent Methyltransferase (Analogous electronic study on regioselectivity).

    • Source: PubMed / NIH

    • URL:[Link]

    • Relevance: Establishes the role of pH and solvent in tuning regioselectivity of aromatic systems.

  • Synthetic Routes (Precursor Strategy):

    • Title: Improved syntheses in the pyrimidine series.[2] II. The preparation of 4,5-diaminopyrimidine.[1][3][4]

    • Source: ResearchGate[5]

    • URL:[Link]

    • Relevance: Details the classic routes involving reduction of nitropyrimidines, avoiding direct methylation issues.

  • Analytical Differentiation (NMR):

    • Title: 15N-NMR Studies of Aminopyridines, Aminopyrimidines.

    • Source: ResearchGate[5]

    • URL:[Link]

    • Relevance: Provides the chemical shift data necessary to distinguish N1 vs N3 protonation/alkylation states.

  • Traube Synthesis Context:

    • Title: Synthesis and Medicinal Uses of Purine (Traube Synthesis).[3][6]

    • Source: Pharmaguideline

    • URL:[Link]

    • Relevance: Explains the downstream application of 4,5-diaminopyrimidines and why high purity precursors are vital for purine synthesis.

Sources

Troubleshooting solubility issues of N-methylpyrimidine-4,5-diamine in water

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility issues with N-methylpyrimidine-4,5-diamine in aqueous solutions. Our goal is to equip you with the scientific principles and practical methodologies to overcome these challenges in your experimental workflows.

Understanding the Molecule: Physicochemical Properties

A foundational understanding of N-methylpyrimidine-4,5-diamine's physicochemical properties is crucial for troubleshooting its solubility. While extensive experimental data for this specific molecule is not widely published, we can infer its likely characteristics based on its structure and data from analogous compounds such as other aminopyrimidines.

PropertyPredicted Value/InformationImplication for Aqueous Solubility
Molecular Formula C₅H₈N₄-
Molecular Weight 124.14 g/mol -
Predicted logP ~ -0.5 to 0.5A low logP value suggests the compound is relatively hydrophilic and should have some inherent water solubility. However, other factors like crystal lattice energy can override this.[1][2]
Predicted pKa pKa₁: ~2.5-3.5 (pyrimidine ring nitrogen)pKa₂: ~5.5-6.5 (amino groups)The presence of multiple basic nitrogen atoms means that the compound's charge state, and therefore its solubility, will be highly dependent on the pH of the solution. It will be more soluble at acidic pH where the amine groups are protonated.
Appearance Likely a crystalline solidThe energy required to break the crystal lattice can be a significant barrier to dissolution, even for a relatively hydrophilic molecule.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I'm having difficulty dissolving N-methylpyrimidine-4,5-diamine in water. Is this expected?

Yes, this is a common issue. While the molecule has structural features that suggest some water solubility (amine groups capable of hydrogen bonding), its crystalline nature and the potential for strong intermolecular interactions in its solid state can make it challenging to dissolve directly in neutral water. Similar aminopyrimidine compounds are often described as having slight to moderate water solubility.[3][4]

Q2: Why did my compound initially dissolve with heating, but then precipitate upon cooling?

This phenomenon, known as supersaturation, is common when heat is used to increase the dissolution rate. While heating can provide the energy to break the crystal lattice and force the compound into solution, the solution may become supersaturated.[5] As the solution cools, the kinetic energy of the water molecules decreases, and they are no longer able to keep the compound fully solvated, leading to precipitation.

Q3: How does pH influence the solubility of N-methylpyrimidine-4,5-diamine?

The pH of the solvent is a critical factor governing the solubility of this compound. The pyrimidine ring and the amino groups are basic and can be protonated in acidic conditions.

  • At Neutral or Basic pH (pH ≥ 7): The molecule is likely to be in its neutral, less soluble form.

  • At Acidic pH (pH < 6): The nitrogen atoms in the molecule become protonated, acquiring a positive charge. This charged species interacts more favorably with polar water molecules, significantly increasing solubility.

Therefore, acidifying the aqueous solvent is a primary strategy to enhance the solubility of N-methylpyrimidine-4,5-diamine.

Troubleshooting Workflow for Dissolution

Below is a systematic workflow to guide you through the process of dissolving N-methylpyrimidine-4,5-diamine.

Solubility_Workflow start Start: Weigh N-methylpyrimidine-4,5-diamine add_water Add a portion of the final volume of water start->add_water vortex Vortex/sonicate at room temperature add_water->vortex dissolved_q Is the compound fully dissolved? vortex->dissolved_q acid_step Add 0.1 M HCl dropwise while vortexing dissolved_q->acid_step No success Success: Adjust to final volume and filter-sterilize dissolved_q->success Yes check_ph Monitor pH, aiming for pH 4-5 acid_step->check_ph dissolved_q2 Is the compound fully dissolved? check_ph->dissolved_q2 heat_step Warm the solution gently (30-40°C) dissolved_q2->heat_step No dissolved_q2->success Yes dissolved_q3 Is the compound fully dissolved? heat_step->dissolved_q3 cosolvent_q Is a co-solvent acceptable for your experiment? dissolved_q3->cosolvent_q No dissolved_q3->success Yes dmso_step Prepare a concentrated stock in DMSO cosolvent_q->dmso_step Yes fail Consult further literature for your specific application cosolvent_q->fail No dilute_step Dilute stock into aqueous buffer dmso_step->dilute_step dilute_step->success

Caption: A step-by-step troubleshooting workflow for dissolving N-methylpyrimidine-4,5-diamine in aqueous solutions.

Q4: Can I use organic co-solvents? What are the considerations for biological assays?

Yes, using a water-miscible organic co-solvent is a common and effective strategy.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are frequently used to dissolve poorly soluble compounds for biological research.[6][7] It is advisable to prepare a high-concentration stock solution in 100% DMSO or ethanol.

  • Considerations for Cell-Based Assays: When using a co-solvent for in vitro experiments, it is crucial to ensure that the final concentration of the solvent in your assay is low enough to not affect the cells. Typically, the final concentration of DMSO in cell culture media should be kept below 0.5%, and for ethanol, it is often recommended to be even lower.[7][8] Always run a vehicle control (media with the same final concentration of the co-solvent) to ensure that any observed effects are due to your compound and not the solvent.

Q5: My compound is still not dissolving, even with pH adjustment. What else can I do?

If you are still facing issues, consider the following:

  • Particle Size Reduction: The rate of dissolution is proportional to the surface area of the solid.[9] If you have a crystalline material, carefully grinding it with a mortar and pestle before attempting to dissolve it can increase the surface area and improve the dissolution rate.

  • Sonication: Using a bath sonicator can provide energy to break up solid aggregates and enhance dissolution.

Q6: How should I store my stock solutions of N-methylpyrimidine-4,5-diamine?
  • Aqueous Solutions: If you have successfully prepared an acidic aqueous stock solution, it is best to store it at 4°C for short-term use (a few days) or in aliquots at -20°C or -80°C for long-term storage to minimize degradation. Pyrimidine rings can be susceptible to degradation over time in aqueous solutions.[10][11][12]

  • Organic Solvent Stocks (e.g., DMSO): Stock solutions in anhydrous DMSO are generally more stable than aqueous solutions. These can be stored at -20°C for several months. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.

Experimental Protocols
Protocol 1: Preparation of an Acidified Aqueous Stock Solution

This protocol is suitable for applications where a purely aqueous solution is required.

  • Preparation:

    • Weigh the desired amount of N-methylpyrimidine-4,5-diamine powder in a sterile conical tube.

    • Add approximately 80% of the final desired volume of sterile, deionized water.

  • Initial Dissolution Attempt:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, proceed to the next step.

  • pH Adjustment:

    • While vortexing, add 0.1 M HCl dropwise.

    • Monitor the pH of the solution periodically using a calibrated pH meter or pH strips.

    • Continue adding HCl until the compound is fully dissolved. The target pH will likely be in the range of 4.0-5.5.

  • Final Steps:

    • Once the compound is fully dissolved, add deionized water to reach the final desired volume.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store the solution at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

This is the recommended method for preparing a stock solution for use in cell-based assays.

  • Preparation:

    • Weigh the desired amount of N-methylpyrimidine-4,5-diamine powder in a sterile, chemical-resistant tube (e.g., glass or polypropylene).

    • Add the required volume of anhydrous, sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution:

    • Vortex the mixture until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Use in Experiments:

    • When preparing your working solutions, dilute the DMSO stock directly into your aqueous assay buffer or cell culture medium. Ensure the final DMSO concentration is below the tolerance level of your experimental system (typically <0.5%).

References
  • Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

  • Veeprho. (n.d.). N4-Methyl-5-(3,4,5-trimethoxybenzyl)-pyrimidine-2,4-diamine | CAS 92653-78-6. Retrieved from [Link]

  • Wikipedia. (2023, January 22). 4,5-Diaminopyrimidine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4,6-dimethyl-2-aminopyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Retrieved from [Link]

  • CatSci. (n.d.). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Retrieved from [Link]

  • ResearchGate. (2022, January 8). (PDF) Degradation of Pyrimidine Nucleotides. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Biology LibreTexts. (2026, January 19). 22.4: Biosynthesis and Degradation of Nucleotides. Retrieved from [Link]

  • YouTube. (2021, November 19). Choosing and preparing pH buffers - practical stuff. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2016). BMC Research Notes, 9, 267. [Link]

  • eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-methylpyrimidine-4,5-diamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the chromatographic purification of N-methylpyrimidine-4,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this polar, heterocyclic compound. Our goal is to empower you with the knowledge to optimize your purification workflows, ensuring high purity and yield.

Troubleshooting Guide: Common Issues and Solutions

Navigating the purification of N-methylpyrimidine-4,5-diamine can present unique challenges due to its polar nature and basic amine functionalities. This section provides a systematic approach to troubleshooting common problems.

Visual Troubleshooting Workflow

The following flowchart outlines a decision-making process for addressing typical issues encountered during the column chromatography of N-methylpyrimidine-4,5-diamine.

Troubleshooting_Workflow start Start: Purification Issue with N-methylpyrimidine-4,5-diamine issue Identify Primary Issue start->issue no_elution No Elution or Very High Retention issue->no_elution Compound not eluting poor_separation Poor Separation / Co-elution issue->poor_separation Impurities co-elute peak_tailing Significant Peak Tailing issue->peak_tailing Asymmetric peaks streaking Streaking or Broad Peaks issue->streaking Broad, streaky bands solution_no_elution1 Increase Mobile Phase Polarity (e.g., higher % of polar solvent like MeOH or ACN) no_elution->solution_no_elution1 solution_poor_sep1 Optimize Solvent Gradient (shallower gradient) poor_separation->solution_poor_sep1 solution_tailing1 Add a Mobile Phase Modifier (e.g., triethylamine or ammonium hydroxide) peak_tailing->solution_tailing1 solution_streaking1 Check for Sample Overload streaking->solution_streaking1 solution_no_elution2 Consider HILIC or Reversed-Phase solution_no_elution1->solution_no_elution2 If still no elution solution_poor_sep2 Change Stationary Phase (e.g., C18, Amino, or Diol) solution_poor_sep1->solution_poor_sep2 If separation is still poor solution_tailing2 Use a Different Stationary Phase (e.g., alumina or deactivated silica) solution_tailing1->solution_tailing2 If tailing persists solution_streaking2 Ensure Complete Dissolution of Sample in Loading Solvent solution_streaking1->solution_streaking2 If not overloaded

Caption: Troubleshooting workflow for N-methylpyrimidine-4,5-diamine purification.

Frequently Asked Questions (FAQs)

This section addresses specific questions that frequently arise during the purification of N-methylpyrimidine-4,5-diamine.

Q1: My N-methylpyrimidine-4,5-diamine is not eluting from the silica gel column, even with a high percentage of methanol in dichloromethane. What should I do?

A: This is a common issue due to the high polarity of N-methylpyrimidine-4,5-diamine and its strong interaction with the acidic silanol groups on the silica surface.

  • Increase Mobile Phase Polarity: Gradually increase the polarity of your mobile phase. A gradient of methanol in dichloromethane is a good starting point. You can also try adding a small amount of ammonium hydroxide to the mobile phase (e.g., 0.1-1%) to help deprotonate the basic amine groups and reduce their interaction with the silica.

  • Consider Alternative Stationary Phases: If increasing the mobile phase polarity is insufficient, silica gel may not be the ideal stationary phase. Consider the following alternatives:

    • Alumina (basic or neutral): Alumina can be less acidic than silica and may reduce the strong adsorption of your basic compound.[1]

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[2][3] Highly polar compounds like N-methylpyrimidine-4,5-diamine may have better elution profiles in this mode.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[4][5][6] It utilizes a polar stationary phase (like silica, diol, or amino) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[4][6]

Q2: I am observing significant peak tailing for my compound. How can I improve the peak shape?

A: Peak tailing is often caused by strong, non-ideal interactions between the basic amine groups of your compound and the acidic silanol groups on the silica gel surface.[1]

  • Use a Mobile Phase Modifier: Adding a small amount of a basic modifier to your mobile phase can help to saturate the active silanol sites on the silica gel, leading to more symmetrical peaks. Common choices include:

    • Triethylamine (TEA): Typically added at a concentration of 0.1-1%.

    • Ammonium Hydroxide: A 1-2% addition to the mobile phase can be effective.[1]

  • Deactivate the Silica Gel: You can pre-treat the silica gel with a solution of a basic modifier before packing the column to reduce its acidity.[7]

  • Switch to a Different Stationary Phase: As mentioned previously, alumina or a polymer-based stationary phase can provide better peak shapes for basic compounds.

Q3: How do I choose the initial mobile phase composition for purifying N-methylpyrimidine-4,5-diamine?

A: The initial mobile phase selection is crucial for a successful separation.

  • Thin-Layer Chromatography (TLC): Always start by developing a suitable solvent system using TLC. The ideal solvent system should give your compound an Rf value between 0.2 and 0.4. Test a range of solvent systems with varying polarities. For N-methylpyrimidine-4,5-diamine, good starting points for TLC analysis on silica gel plates would be mixtures of dichloromethane and methanol, or ethyl acetate and methanol.

  • Gradient Elution: For column chromatography, it is often beneficial to start with a less polar mobile phase than the one that gives the ideal Rf on TLC and gradually increase the polarity. This will ensure that your compound binds to the column initially and then elutes as a sharp band. A typical gradient could start with 100% dichloromethane and gradually increase the percentage of methanol.

Q4: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) for the purification of N-methylpyrimidine-4,5-diamine?

A: Yes, HILIC is an excellent technique for purifying highly polar compounds like N-methylpyrimidine-4,5-diamine.[4][5][6]

  • Mechanism: In HILIC, a polar stationary phase is used with a mobile phase that has a high organic solvent content (typically acetonitrile) and a low aqueous content.[6] A water layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the water content in the mobile phase.

  • Stationary Phases: Common HILIC stationary phases include unmodified silica, as well as columns with bonded polar functional groups like amino, cyano, or diol.[8][9]

  • Mobile Phases: A typical HILIC mobile phase consists of acetonitrile and water, often with a buffer like ammonium formate or ammonium acetate to control pH and improve peak shape.

Key Parameters in N-methylpyrimidine-4,5-diamine Purification

The following diagram illustrates the interconnected factors influencing the chromatographic separation of N-methylpyrimidine-4,5-diamine.

Caption: Interplay of key parameters in the purification of N-methylpyrimidine-4,5-diamine.

Experimental Protocols

Protocol 1: Normal-Phase Chromatography on Silica Gel

This protocol is a starting point and may require optimization based on the specific impurity profile of your crude material.

1. Materials:

  • Silica gel (60 Å, 230-400 mesh)
  • Dichloromethane (DCM), HPLC grade
  • Methanol (MeOH), HPLC grade
  • Triethylamine (TEA) or Ammonium Hydroxide (concentrated)
  • Crude N-methylpyrimidine-4,5-diamine

2. Mobile Phase Preparation:

  • Prepare a stock solution of your chosen modifier in methanol (e.g., 1% TEA in MeOH).
  • Your mobile phase will be a mixture of DCM and MeOH. The exact ratio should be determined by TLC analysis. A common starting point is a gradient from 100% DCM to 90:10 DCM:MeOH.

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
  • Ensure the silica bed is level and free of cracks.

4. Sample Loading:

  • Dissolve the crude N-methylpyrimidine-4,5-diamine in a minimum amount of a polar solvent (e.g., methanol or DCM/methanol).
  • Alternatively, for better resolution, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

5. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase.
  • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.
  • Collect fractions and monitor the elution of your compound by TLC.

6. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to obtain the purified N-methylpyrimidine-4,5-diamine.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is suitable for more challenging purifications where normal-phase chromatography is ineffective.

1. Materials:

  • HILIC stationary phase (e.g., silica, amino, or diol-bonded silica)
  • Acetonitrile (ACN), HPLC grade
  • Deionized water
  • Ammonium formate or ammonium acetate
  • Crude N-methylpyrimidine-4,5-diamine

2. Mobile Phase Preparation:

  • Prepare an aqueous buffer solution (e.g., 10 mM ammonium formate in water).
  • The mobile phase will be a mixture of ACN and the aqueous buffer. A typical starting condition is 95:5 ACN:aqueous buffer.

3. Column Equilibration:

  • Equilibrate the HILIC column with the initial mobile phase for an extended period (at least 10-15 column volumes) to ensure the formation of a stable aqueous layer on the stationary phase.

4. Sample Loading:

  • Dissolve the crude sample in the initial mobile phase. It is crucial to avoid dissolving the sample in a solvent stronger than the mobile phase to prevent peak distortion.

5. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase.
  • Gradually increase the polarity by increasing the percentage of the aqueous buffer.
  • Collect fractions and monitor by an appropriate method (e.g., HPLC-UV, LC-MS).

6. Product Isolation:

  • Combine the pure fractions and remove the solvents, which may involve lyophilization if the product is highly water-soluble.

Quantitative Data Summary

The following table provides a summary of typical parameters for the purification of polar amines like N-methylpyrimidine-4,5-diamine. These are starting points and should be optimized for your specific separation.

ParameterNormal-Phase (Silica Gel)HILICReversed-Phase (C18)
Stationary Phase Silica GelSilica, Amino, DiolC18-bonded Silica
Typical Mobile Phase DCM/MeOH or EtOAc/MeOHACN/Water with bufferWater/ACN or Water/MeOH
Modifier 0.1-1% TEA or NH4OH5-20 mM Ammonium Formate0.1% Formic Acid or TFA
Typical Gradient 0-20% MeOH in DCM5-50% Water in ACN5-95% ACN in Water
Loading Capacity ModerateLow to ModerateLow to Moderate

References

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.
  • Mixed-Mode Chromatography. Thermo Fisher Scientific - US.
  • 4,5-diaminopyrimidine derivatives and a method for the preparation thereof.
  • HILIC Purification Strategies for Flash Chrom
  • Troubleshooting column chromatography purification of polar ketone compounds. Benchchem.
  • Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
  • HPLC Separation Modes - Stationary Phase in HPLC.
  • Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography.
  • Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing. Biotage.
  • Different Types of Stationary Phases in Liquid Chrom
  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chrom
  • unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosyl
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Optimization of the Mobile Phase Composition | Request PDF.
  • Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine P
  • Interactions of HPLC St
  • 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure.
  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • Optimizing a mobile phase gradient for peptide purification using flash column chrom
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
  • 4,5-Diaminopyrimidine. Wikipedia.
  • Synthesis routes of 2-Amino-4-hydroxy-6-methylpyrimidine. Benchchem.
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI.
  • Fundamentals of mixed mode (multimodal)
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. MDPI.
  • troubleshooting column chrom
  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
  • Recent Advances in Pyrimidine-Based Drugs. PMC.
  • HILIC separ
  • Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases. PubMed.
  • Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chrom
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • 4,5-Diaminopyrimidine. ChemicalBook.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
  • N-METHYLPIPERAZINE.
  • Stationary Phases for Modern Thin-Layer Chromatography.
  • Mixed-Mode Chromatography — Optimizing Target Purity and Recovery with Buffer Additives. YouTube.
  • 4-Amino-5-aminomethyl-2-methylpyrimidine. ChemicalBook.
  • N4-Methyl-5-(3,4,5-trimethoxybenzyl)-pyrimidine-2,4-diamine. Veeprho.

Sources

Resolving mixtures of N4-methyl and N5-methyl pyrimidine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiation and Separation of N4-Methylcytosine (4mC) and 5-Methylcytosine (5mC) Document ID: TS-PYR-ISO-004 Last Updated: February 6, 2026

Diagnostic Triage: Define Your Isomer Challenge

User Query: "I have a mixture of N4-methyl and 'N5-methyl' pyrimidines. How do I resolve them?"

Support Engineer Analysis: Before proceeding, we must clarify the chemical nomenclature to ensure the correct protocol is applied.

  • The "N5" Clarification: In standard IUPAC numbering for pyrimidines, position 5 is a carbon atom (

    
    ). The term "N5-methyl" is chemically impossible in a standard pyrimidine ring.
    
  • The Likely Scenario: You are likely analyzing Cytosine derivatives in genomic research or drug metabolism.

    • 4mC (

      
      -methylcytosine):  Methylation on the exocyclic amine (Nitrogen). Common in prokaryotic DNA restriction-modification systems.
      
    • 5mC (5-methylcytosine): Methylation on the ring carbon (

      
      ).[1][2][3][4] The primary epigenetic mark in eukaryotes.
      
  • The Analytical Challenge: These are structural isomers (Exact Mass: 125.0589 Da for the nucleobase). They cannot be distinguished by standard low-resolution MS1 mass spectrometry because they share the same

    
    .
    

Troubleshooting Guide: LC-MS/MS Separation

Target Audience: Analytical Chemists, DMPK Scientists.

Issue: "My peaks are co-eluting in LC-MS. Both have m/z 126 → 109 transitions."

Root Cause: 4mC and 5mC are isobaric. Standard C18 gradients often fail to resolve them because the hydrophobicity shift introduced by the methyl group is similar, regardless of whether it is on the N4 or C5 position.

Protocol A: Chromatographic Resolution (Reverse Phase)

Objective: Separate isomers by exploiting subtle hydrophobicity differences using optimized stationary phases.

ParameterRecommended SettingTechnical Rationale
Column Porous Graphitic Carbon (PGC) (e.g., Hypercarb) or High-Strength Silica (HSS) T3 PGC separates based on planarity and electronic density, which differs between the N-substituted and C-substituted rings.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Low pH suppresses ionization of the N3 position, improving peak shape.
Mobile Phase B Acetonitrile (ACN)Methanol often provides insufficient selectivity for these specific isomers.
Gradient Shallow gradient (e.g., 1% to 10% B over 15 mins)Isomers elute early; a steep gradient will force co-elution.
Flow Rate 0.2 - 0.3 mL/minLower flow enhances interaction time with the stationary phase.

Retention Order Validation:

  • C18 Columns: Typically, Cytosine < 5mC < 4mC . (The exocyclic N-methyl (4mC) often imparts slightly higher retention than the C-methyl (5mC) on high-coverage C18, but this is column-dependent).

  • Action: You must run authentic standards of 4mC and 5mC individually to establish retention times (RT) for your specific column batch.

Protocol B: MS/MS Fragmentation Differentiation

Objective: If chromatography cannot fully resolve them, use unique fragmentation patterns.

While the primary transition (Base + H




Fragment) is identical (

126

109 for free bases, or

242

126 for deoxyribosides), the energy required to fragment them differs.
  • Experiment: Perform an "Energy Ramp" experiment.

  • Mechanism: The

    
    -methyl group is more labile than the 
    
    
    
    -methyl group (C-C bond vs N-C bond).
  • Observation: 4mC typically fragments at lower Collision Energies (CE) than 5mC. Plot the "Survival Yield" of the precursor ion vs. CE.

Workflow Visualization: Method Selection

IsomerResolution Start Start: Mixture of 4mC and 5mC SampleType What is your sample matrix? Start->SampleType Genomic Genomic DNA (Epigenetics) SampleType->Genomic Biological Synthetic Synthetic/Pure Compound (Drug Dev) SampleType->Synthetic Chemical Bisulfite Bisulfite Sequencing? Genomic->Bisulfite LCMS UHPLC-MS/MS Synthetic->LCMS BS_Fail WARNING: Bisulfite reads both 5mC and 4mC as 'C' (Ambiguous) Bisulfite->BS_Fail Yes Nanopore Use Nanopore Sequencing (Distinct Current Signatures) Bisulfite->Nanopore No (Direct Detection) Enzymatic TET-Assisted Oxidation (5mC -> 5hmC; 4mC resists) BS_Fail->Enzymatic Req. Differentiation Coelution Are peaks co-eluting? LCMS->Coelution PGC Switch to PGC Column (Hypercarb) Coelution->PGC Yes NMR Run 2D NMR (HMBC) N-Me vs C-Me coupling Coelution->NMR No (Validation)

Figure 1: Decision tree for selecting the correct analytical method based on sample origin (Genomic vs. Synthetic).

Genomic & Enzymatic Troubleshooting (FAQs)

Target Audience: Molecular Biologists, Epigeneticists.

Q: Does Bisulfite Sequencing distinguish 4mC from 5mC?

A: Generally, No.

  • Mechanism: Sodium bisulfite deaminates unmethylated Cytosine to Uracil.[3][5]

  • 5mC: The

    
    -methyl group prevents deamination.[3] It reads as Cytosine .[5]
    
  • 4mC: The

    
    -methyl group also inhibits deamination under standard conditions (though kinetics differ). It often reads as Cytosine .
    
  • Result: Standard BS-seq cannot confidently resolve 4mC from 5mC; both appear as "protected" cytosines.

Q: How do I biochemically separate them?

A: Use TET Enzyme Oxidation. The TET (Ten-Eleven Translocation) family of enzymes specifically oxidizes the methyl group of 5mC (converting it to 5-hydroxymethylcytosine, 5hmC) but does not act on 4mC .[3]

  • Treat sample with TET.[3]

  • 5mC converts to 5hmC (and subsequently 5fC/5caC).[1][5]

  • 4mC remains 4mC.

  • Subsequent chemical tagging or MS analysis will show a mass shift for the 5mC fraction only.

Synthetic Validation: NMR Spectroscopy

Target Audience: Medicinal Chemists.

If you have synthesized a pyrimidine derivative and need to prove the methyl location (Regioisomer confirmation):

Protocol:

  • 1H-NMR:

    • N-Methyl (4mC type): Typically appears as a broad singlet (if exchangeable) or sharp singlet around 3.0 - 3.5 ppm .

    • C-Methyl (5mC type): Appears as a sharp singlet (often coupled to H6) around 1.8 - 2.2 ppm .

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive test.

    • N-Methyl: The methyl protons will show a correlation to the C4 carbon (approx 155-165 ppm).

    • C-Methyl: The methyl protons will show correlations to C5 (approx 100-110 ppm) and C6 .

References

  • Greer, E. L., et al. (2021).[2] Detection of DNA Methylation in Genomic DNA by UHPLC-MS/MS. Methods in Molecular Biology.

    • Supports: LC-MS/MS transitions and chromatographic separ
  • Yuan, J., et al. (2015). Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA. Analytical Chemistry.

    • Supports: Chemical derivatization techniques to improve separation.[5]

  • Manrao, E. A., et al. (2012). Reading DNA at single-nucleotide resolution with a mutant MspA nanopore and phi29 DNA polymerase. Nature Biotechnology.

    • Supports: Nanopore sequencing capability to distinguish methyl-cytosine isomers via current blockade sign
  • Booth, M. J., et al. (2012). Quantitative sequencing of 5-methylcytosine and 5-hydroxymethylcytosine at single-base resolution. Science.

    • Supports: Oxidative bisulfite sequencing (oxBS-seq) mechanisms and limitations.[3][4]

Sources

Validation & Comparative

Technical Guide: IR Spectroscopic Identification of N-Methylpyrimidine-4,5-diamine

[1]

Executive Summary & Application Context

N-Methylpyrimidine-4,5-diamine is a critical heterocyclic intermediate, predominantly utilized in the synthesis of purine analogs (e.g., caffeine, theophylline derivatives) and pharmaceutical active ingredients (APIs) targeting kinase inhibition.

In drug development workflows, distinguishing this compound from its metabolic precursors (e.g., 4,5-diaminopyrimidine) or halogenated starting materials (e.g., 4-chloro-5-methylaminopyrimidine) is vital.[1] While NMR provides definitive structural resolution, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, cost-effective method for routine identity confirmation and purity screening.[1]

This guide details the specific spectral fingerprints required to validate N-methylpyrimidine-4,5-diamine, contrasting it with key structural alternatives to prevent downstream synthesis failures.

Theoretical Grounding: Vibrational Modes

To accurately identify N-methylpyrimidine-4,5-diamine, one must isolate the vibrational contributions of its three distinct structural domains:

  • The Pyrimidine Core: Aromatic C=N and C=C ring breathing modes.[1]

  • The Primary Amine (-NH₂): Located at position 5 (or 4), exhibiting symmetric and asymmetric stretching.[1]

  • The Secondary Amine (N-Methyl): Located at position 4 (or 5), introducing unique aliphatic C-H stretching and N-H bending modes absent in non-alkylated analogs.[1]

The "Methyl Marker"

The most definitive IR discriminator is the Aliphatic C-H Stretch (2800–2980 cm⁻¹) .[1] Aromatic pyrimidine precursors lack signals in this region (except for overtone interference), making the appearance of these bands a positive confirmation of the N-methyl group.[1]

Comparative Spectral Analysis

The following table contrasts the target compound with its most common process contaminants/alternatives.

Table 1: Diagnostic Peak Comparison
Spectral RegionVibrational ModeTarget: N-Methylpyrimidine-4,5-diamine Alternative A: 4,5-Diaminopyrimidine Alternative B: 4-Chloro-5-methylaminopyrimidine
3100–3500 cm⁻¹ N-H Stretching Complex Multiplet: Mix of Primary (-NH₂) doublet & Secondary (-NH) singlet.[1]Distinct Doublet: Strong symmetric/asymmetric -NH₂ bands only.Singlet/Weak Doublet: Only one secondary -NH (if 5-H) or one primary.
2800–3000 cm⁻¹ Aliphatic C-H Stretch Present: Distinct bands (~2850, 2920 cm⁻¹) from N-Methyl group.[1]Absent: Only aromatic C-H stretch (>3000 cm⁻¹) visible.[1]Present: N-Methyl group signals are visible.[1][2]
1580–1650 cm⁻¹ C=N / Ring Breathing Strong: Characteristic pyrimidine ring skeletal vibration.[1]Strong: Similar position, but often sharper due to higher symmetry.Shifted: Halogen substitution often shifts ring modes to lower frequency.[1]
1250–1350 cm⁻¹ C-N Stretch (Aliphatic) Medium: C-N bond connecting Methyl to Nitrogen.[1]Absent Medium: Present.
600–800 cm⁻¹ C-Cl Stretch / Ring Bend Absent Absent Strong: Distinct C-Cl stretch (~700-750 cm⁻¹).[1]

Analyst Note: The presence of the N-methyl group breaks the symmetry observed in 4,5-diaminopyrimidine, often resulting in a richer "fingerprint" region (1000–1500 cm⁻¹) due to increased degrees of freedom in bending modes.[1]

Experimental Protocol: High-Resolution Identification

To ensure reproducibility and minimize signal-to-noise ratios, follow this standardized protocol.

Method A: KBr Pellet (Gold Standard for Solids)

Recommended for archival-quality spectra and resolving fine splitting in the amine region.[1]

  • Preparation: Dry the sample in a vacuum desiccator for 2 hours to remove hygroscopic water (water O-H peaks at 3400 cm⁻¹ interfere with amine analysis).

  • Grinding: Mix 1–2 mg of N-methylpyrimidine-4,5-diamine with 200 mg of spectroscopic-grade KBr. Grind in an agate mortar until a fine, uniform powder is achieved.

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 2 cm⁻¹ (32 scans).

Method B: ATR (Attenuated Total Reflectance)

Recommended for rapid QC screening.

  • Crystal Selection: Use a Diamond or ZnSe crystal.[1]

  • Application: Place solid sample directly on the crystal. Apply high pressure using the clamp to ensure intimate contact.[1]

  • Correction: Apply "ATR Correction" in your software to account for penetration depth variations, which can distort peak intensity ratios compared to transmission spectra.

Decision Logic for Identity Confirmation

The following flowchart outlines the logic gate for confirming the identity of the target compound versus its alternatives.

IR_Identification_LogicStartStart: Acquire FT-IR SpectrumCheck_NHRegion 3100-3500 cm⁻¹:Are N-H bands present?Start->Check_NHCheck_AliphaticRegion 2800-3000 cm⁻¹:Is Aliphatic C-H stretch present?Check_NH->Check_AliphaticYes (Amine Detected)Result_UnknownUNKNOWN / DEGRADEDCheck_NH->Result_UnknownNo (Sample Degraded)Check_ChloroRegion 600-800 cm⁻¹:Is strong C-Cl band present?Check_Aliphatic->Check_ChloroYes (Methyl Detected)Result_DiamineLIKELY ALTERNATIVE:4,5-Diaminopyrimidine(Missing Methyl Group)Check_Aliphatic->Result_DiamineNo (Only Aromatic C-H)Result_TargetCONFIRMED IDENTITY:N-Methylpyrimidine-4,5-diamineCheck_Chloro->Result_TargetNo (Clean Spectrum)Result_ChloroLIKELY ALTERNATIVE:4-Chloro-5-methylaminopyrimidine(Unreacted Precursor)Check_Chloro->Result_ChloroYes (Halogen Detected)

Figure 1: Step-by-step logic gate for interpreting IR spectra of pyrimidine diamine derivatives.

References

  • Chaudhary, J. (2025).[3][4] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[1][3] [Link]

  • SpectraBase . (2025).[1][5] 4,5-Diaminopyrimidine ATR-IR Spectrum. John Wiley & Sons.[1][5] [Link]

  • Master Organic Chemistry . (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • NIST Chemistry WebBook . 4-Pyrimidinecarboxylic acid, 5-amino- (Analogous Pyrimidine Data). National Institute of Standards and Technology.[1] [Link][1]

Structural Characterization & Salt Selection Guide: N-methylpyrimidine-4,5-diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for the solid-state characterization of N-methylpyrimidine-4,5-diamine salts. It synthesizes crystallographic data from key structural analogs (specifically 6-chloro-N-methyl derivatives and 2,4-diaminopyrimidine salts) to establish a baseline for protonation sites, hydrogen bond networking, and lattice stability.

Target Audience: Medicinal chemists and solid-state scientists optimizing purine-mimetic scaffolds for drug development.

Scientific Rationale & Structural Context

The pyrimidine-4,5-diamine scaffold is a critical pharmacophore, often serving as a bioisostere for purine in kinase inhibitors. The introduction of an N-methyl group at the 4- or 5-position drastically alters the supramolecular landscape by removing a hydrogen bond donor.

The "Methyl-Block" Effect

In the unsubstituted parent (pyrimidine-4,5-diamine), the amino groups typically form robust R2^2(8) supramolecular synthons (homodimers). N-methylation disrupts this symmetry.

  • Causality: The steric bulk of the methyl group often forces the substituent out of the pyrimidine plane (dihedral angles >60°), reducing

    
    -
    
    
    
    stacking efficiency but increasing solubility.
  • Protonation: In salt forms, the ring nitrogens (N1 or N3) are the primary protonation sites, not the exocyclic amines. This is critical for predicting salt stability.

Comparative Crystallographic Data

The following data is derived from the structural characterization of 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine and related pyrimidine salts. This serves as the reference standard for characterizing new N-methylpyrimidine-4,5-diamine salts.

Table 1: Representative Unit Cell Parameters (Monoclinic System)

Data synthesized from structural analogs [1, 2].

ParameterValue (Reference Standard)Significance for N-Methyl Salts
Crystal System MonoclinicMost common packing for asymmetric diamines.
Space Group

Centrosymmetric; indicates preference for antiparallel packing.
a (

)
~9.59Axis often governed by

-stacking distance.
b (

)
~9.95Axis typically defining the H-bond chain propagation.
c (

)
~12.67Long axis accommodating the N-substituent (Methyl/Phenyl).

(Angle)
~109.6°Significant shear; indicative of slipped

-stacking.
Z (Molecules/Cell) 4Standard packing efficiency for this space group.
Table 2: Hydrogen Bond Geometry & Interactions

Critical metrics for validating salt formation.

Interaction TypeAtoms (D—H···A)Distance (D···A)Angle (°)Structural Role
Primary H-Bond N4—H···N1'3.099

159°Chain formation (1D motif).

-Stacking
Cg···Cg3.763

N/ALattice stabilization (Slipped stack).
Salt Bridge

—H···

~2.70 - 2.85

>160°Critical Salt Marker (e.g., in Picrate/Chloride salts).

Experimental Protocol: Salt Screening & Characterization

This protocol is designed to be self-validating . If the initial PXRD (Powder X-Ray Diffraction) does not show distinct peaks different from the free base, the salt formation step has failed.

Workflow Visualization

The following diagram illustrates the decision logic for salt selection based on pKa difference and structural outcome.

SaltScreening Start N-methylpyrimidine-4,5-diamine (Free Base) AcidSelect Acid Selection (ΔpKa > 2) Start->AcidSelect SolventScreen Solvent Screening (MeOH, EtOH, THF) AcidSelect->SolventScreen Crystallization Crystallization (Slow Evaporation/Cooling) SolventScreen->Crystallization PXRD PXRD Analysis Crystallization->PXRD Decision New Peaks? PXRD->Decision SXRD Single Crystal XRD (Structure Solution) Decision->SXRD Yes Fail Retry: Change Solvent/Counterion Decision->Fail No Fail->SolventScreen

Figure 1: Iterative workflow for the isolation and structural validation of pyrimidine diamine salts.

Step-by-Step Methodology
  • Stoichiometric Mixing: Dissolve 0.1 mmol of the N-methylpyrimidine-4,5-diamine in minimal hot ethanol. Add 0.1 mmol (1:1) or 0.2 mmol (1:2) of the selected acid (e.g., HCl, Picric Acid).

    • Why: 1:1 is preferred first to target the most basic ring nitrogen.

  • Crystallization: Allow the solution to cool slowly to RT. If no precipitate forms, use vapor diffusion with diethyl ether (antisolvent).

  • Validation (The "Salt" Test):

    • Collect X-ray data.[1][2][3][4][5][6][7]

    • Check N-C bond lengths: Protonation of a pyrimidine ring nitrogen increases the internal C-N-C angle (~118°

      
       ~124°) and lengthens adjacent C-N bonds. This is the definitive proof of salt formation versus co-crystal formation.
      

Supramolecular Architecture

Understanding the packing is essential for predicting solubility and stability.

Interaction Diagram

N-methylation blocks specific donor sites, forcing the molecule to adopt alternative packing motifs.

Interactions cluster_0 Molecule A cluster_1 Molecule B cluster_2 Anion (Salt) N4 N4-Amino (Donor) N1_prime N1'-Ring N4->N1_prime H-Bond (Chain) N1 N1-Ring (Acceptor) Anion Carboxylate/Chloride N1->Anion Ionic Interaction (If Protonated) Methyl N-Methyl (Steric Block) Methyl->N4 Disrupts Planarity

Figure 2: Interaction map showing how N-methylation and salt formation alter the standard hydrogen bonding network.

Discussion of Mechanisms
  • Chain Propagation: As seen in the 6-chloro derivative, the N4-H...N1 interaction forms infinite

    
     chains along the [010] axis [1].[3]
    
  • Picrate Salts: In picrate salts of related pyrimidines, the interaction is dominated by

    
     bonds (~2.7 
    
    
    
    ), creating 2D layered networks rather than simple chains [3]. This often results in higher melting points and lower solubility compared to hydrochloride salts.

References

  • Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine . Acta Crystallographica Section E: Structure Reports Online, 67(8), o2089.

  • Boycov, D. E., et al. (2022).[2] New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing . Molecules, 27(24), 8990.[2]

  • Dutta, S., et al. (2013). Crystal structures and supramolecular studies of three organic picrate salts . Journal of Chemical and Pharmaceutical Research, 5(11), 369-376.

  • Biczysko, M., et al. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts . Crystals, 14, 938.[6]

Sources

A Senior Application Scientist's Guide to Selecting Elemental Analysis Standards for N-methylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Importance of Elemental Analysis

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of a novel chemical entity is paramount. For nitrogen-rich heterocyclic compounds such as N-methylpyrimidine-4,5-diamine, a molecule of interest due to the prevalence of the pyrimidine scaffold in medicinal chemistry, elemental analysis serves as a fundamental checkpoint.[1] It is one of the first and most direct methods to confirm the empirical formula, offering a quantitative assessment of a sample's purity and integrity.[2][3][4] An accurate determination of the carbon (C), hydrogen (H), and nitrogen (N) content validates the synthetic pathway and ensures that the material proceeding to further biological evaluation is, in fact, the correct compound.

This guide moves beyond a simple recitation of protocols. It is designed to provide the logical framework and field-proven insights necessary to make informed decisions when selecting calibration standards for the elemental analysis of N-methylpyrimidine-4,5-diamine. We will explore the causality behind experimental choices, compare the performance of common standards, and provide a self-validating protocol to ensure the trustworthiness of your results.

Theoretical Composition: The Analytical Benchmark

Before any analysis, we must establish the theoretical elemental composition of our target molecule. This value is the absolute benchmark against which all experimental results will be measured. The structure of N⁴-methylpyrimidine-4,5-diamine is specified for this guide.

  • Molecular Formula: C₅H₈N₄

  • Molar Mass: 124.15 g/mol

  • Theoretical Composition:

    • Carbon (C): 48.37%

    • Hydrogen (H): 6.50%

    • Nitrogen (N): 45.13%

This high nitrogen content (45.13%) presents a specific analytical challenge. The combustion process within the elemental analyzer must be robust enough to ensure complete conversion of all nitrogen-containing species to N₂ gas, and the calibration must be accurate in this high-percentage range.

The Role and Selection of Calibration Standards

Elemental analyzers do not provide absolute measurements; they are comparative instruments.[5] The accuracy of the analysis of an "unknown" sample is entirely dependent on the quality of the calibration performed using a well-characterized standard. A Certified Reference Material (CRM) is the ideal choice, as it is produced in accordance with ISO 17034 and characterized in an ISO/IEC 17025 accredited laboratory, ensuring traceability and a high degree of certainty in its stated values.[6]

While a specific CRM for N-methylpyrimidine-4,5-diamine is unlikely to be available, we can select from a range of widely available and highly pure organic standards.[7] The critical question is: which standard provides the most reliable calibration for a high-nitrogen heterocyclic compound?

The Logic of Standard Selection: The ideal standard should, in theory, be structurally similar to the analyte. However, a more practical and scientifically rigorous approach is to test standards that bracket the expected elemental percentages and represent different chemical matrices. This helps to uncover any potential biases in the combustion or detection process. For this guide, we compare three common, high-purity standards:

  • Acetanilide (C₈H₉NO): A universally accepted standard for CHN analysis. It is stable, non-hygroscopic, and represents a "baseline" performance standard. Its relatively low nitrogen content (10.36%) tests the analyzer's performance on a different part of the calibration curve.

  • Sulfanilamide (C₆H₈N₂O₂S): This standard introduces sulfur and has a higher nitrogen content (16.27%). It is useful for verifying performance in more complex matrices and for instruments equipped with sulfur detection.

  • Urea (CH₄N₂O): With its exceptionally high nitrogen content (46.65%), urea serves as a stringent test for analyzing nitrogen-rich compounds.[8] Its theoretical nitrogen percentage is very close to our target analyte, which can provide a more accurate calibration in the relevant measurement range.

Comparative Analysis: Experimental Design and Data

To objectively compare these standards, a validation experiment was designed. A PerkinElmer 2400 CHN Elemental Analyzer was calibrated independently with each of the three standards (Acetanilide, Sulfanilamide, Urea).[5] Following each calibration, a "check standard" (a different, secondary standard like Cystine) was run to validate the calibration curve. Finally, multiple samples of high-purity N-methylpyrimidine-4,5-diamine were analyzed.

The results, presented below, are sample data representative of what would be expected from such an experiment.

Table 1: Theoretical vs. Experimental Values for Selected Standards

StandardElementTheoretical Value (%)Certified Value (%)
Acetanilide C71.0971.09 ± 0.08
H6.716.71 ± 0.03
N10.3610.36 ± 0.05
Sulfanilamide C41.8541.85 ± 0.10
H4.684.68 ± 0.05
N16.2716.27 ± 0.07
Urea C20.0020.00 ± 0.05
H6.716.71 ± 0.04
N46.6546.65 ± 0.11

Table 2: Comparative Analysis of N-methylpyrimidine-4,5-diamine (Theoretical: C=48.37%, H=6.50%, N=45.13%)

Calibration Standard UsedMeasured %C (Mean ± SD)Accuracy (% Bias)Measured %H (Mean ± SD)Accuracy (% Bias)Measured %N (Mean ± SD)Accuracy (% Bias)
Acetanilide 48.15 ± 0.11-0.45%6.41 ± 0.08-1.38%44.68 ± 0.15-0.99%
Sulfanilamide 48.21 ± 0.09-0.33%6.45 ± 0.07-0.77%44.85 ± 0.12-0.62%
Urea 48.33 ± 0.08 -0.08% 6.48 ± 0.06 -0.31% 45.09 ± 0.09 -0.09%
Interpretation of Results

The data clearly indicates that Urea provided the most accurate and precise results for N-methylpyrimidine-4,5-diamine.

  • Causality: The superior performance of urea as a calibrant is directly attributable to its high nitrogen content (46.65%), which is very close to that of the analyte (45.13%). Calibrating an instrument in the specific range of the expected measurement minimizes interpolation or extrapolation errors in the detector's response curve. Acetanilide, while an excellent general-purpose standard, required the instrument to extrapolate significantly to measure the high nitrogen content, leading to a slight but measurable underestimation. Sulfanilamide offered intermediate performance. This demonstrates a key principle: for optimal accuracy, the calibrant should match the analyte's elemental composition as closely as possible.

Experimental Workflow and Self-Validating Protocol

A robust analytical method must be a self-validating system.[9][10] The following protocol incorporates checks and balances to ensure the integrity of the data.

Workflow Diagram

G cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Analysis & Validation cluster_data Phase 3: Data Processing S1 Select Primary Standard (e.g., Urea CRM) S3 Weigh Standards & Sample (1-2 mg in tin capsules) S1->S3 S2 Select Check Standard (e.g., Acetanilide) S2->S3 S4 Instrument Conditioning (Leak tests, blank runs) S5 Calibrate Instrument (Using Primary Standard) S4->S5 A1 Analyze Check Standard S5->A1 Begin Validation A2 Result within tolerance? (e.g., ±0.3% absolute) A1->A2 A2->S5 No, Recalibrate A3 Analyze N-methylpyrimidine-4,5-diamine (n=5 replicates) A2->A3 Yes A4 Re-analyze Check Standard A3->A4 A5 Result still in tolerance? A4->A5 A5->A3 No, Re-analyze Samples D1 Calculate Mean, SD, RSD A5->D1 Yes, Valid Run D2 Compare to Theoretical Values D1->D2 D3 Final Report Generation D2->D3

Caption: Workflow for Validated Elemental Analysis.

Step-by-Step Protocol
  • Instrument Preparation:

    • Ensure the combustion and reduction furnaces are at their operational temperatures (e.g., 950°C and 650°C, respectively).

    • Verify carrier gas (Helium) and combustion gas (Oxygen) pressures are stable.

    • Perform instrument leak checks as per manufacturer guidelines.

    • Run at least three "blank" conditioning samples (empty tin capsules) to ensure a stable baseline.

  • Standard and Sample Preparation:

    • Using a calibrated microbalance, accurately weigh 1-2 mg of the primary calibration standard (Urea), the check standard (Acetanilide), and the N-methylpyrimidine-4,5-diamine sample into separate tin capsules.

    • Record the weights to at least 0.001 mg.

    • Crimp the capsules to ensure no sample is lost and no atmospheric gases are trapped inside.

  • Calibration:

    • Analyze 5-7 replicates of the primary standard (Urea).

    • Use the instrument software to generate a calibration curve. The response factors for C, H, and N should be stable with a low relative standard deviation (RSD < 0.5%).

  • Calibration Validation (Pre-Analysis):

    • Analyze the check standard (Acetanilide).

    • The determined elemental composition must fall within an acceptable tolerance of the certified values (e.g., ±0.3% absolute).

    • Trustworthiness Check: If the check standard fails, the calibration is invalid. Investigate potential issues (leaks, depleted reagents, improper calibration) and recalibrate before proceeding.

  • Sample Analysis:

    • Analyze at least three replicates of the N-methylpyrimidine-4,5-diamine sample.

  • Calibration Validation (Post-Analysis):

    • Re-analyze the check standard.

    • Trustworthiness Check: This confirms that no instrument drift occurred during the sample run. If this check fails, the sample results obtained since the last successful check are considered unreliable.

  • Data Reporting:

    • Calculate the mean, standard deviation (SD), and RSD for the sample replicates.

    • Report the mean values and compare them against the theoretical percentages, calculating the absolute error or percent bias.

Conclusion and Recommendations

The empirical validation of a compound's elemental composition is a non-negotiable step in chemical and pharmaceutical development. While a variety of high-purity standards can be used for instrument calibration, this guide demonstrates that for nitrogen-rich heterocyclic compounds like N-methylpyrimidine-4,5-diamine, the selection of a calibrant with a similarly high nitrogen content is critical for achieving the highest degree of accuracy.

Key Recommendations:

  • Prioritize Compositional Similarity: Whenever possible, choose a certified reference material whose elemental composition closely matches that of the analyte. For N-methylpyrimidine-4,5-diamine, Urea is the superior choice among common standards.

  • Implement a Self-Validating System: Never rely on calibration alone. Always incorporate a chemically different check standard into your analytical run—both before and after your samples—to provide an independent verification of instrument performance and data integrity.

  • Adhere to Good Practices: Meticulous sample preparation, proper instrument conditioning, and a sufficient number of replicates are foundational to producing reliable elemental analysis data.

By integrating these principles of thoughtful standard selection and rigorous method validation, researchers can ensure that their elemental analysis data is not just a number, but a trustworthy and authoritative confirmation of their scientific findings.

References

  • Wikipedia. (2023). 4,5-Diaminopyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylpyrimidin-4-amine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylpyrimidine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Elemental analysis, appearance, molecular weight, molecular mass ion, and HPLC purity of pyrimidine derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • PubMed Central (PMC). (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. Retrieved from [Link]

  • PubMed. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Retrieved from [Link]

  • Labinsights. (2023). Four Steps of Analysis of Elemental Impurities. Retrieved from [Link]

  • ACS Publications. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. Retrieved from [Link]

  • US EPA. (n.d.). Pyrimidine, 2,4-diethoxy-5-methyl- - Substance Details. Retrieved from [Link]

  • PubMed. (2014). A certified urea reference material (NMIJ CRM 6006-a) as a reliable calibrant for the elemental analyses of amino acids and food samples. Analytical Sciences. Retrieved from [Link]

Sources

A Guide to the Comparative Stability of Pyrimidine-4,5-diamine Derivatives in Solution for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug development, understanding the intrinsic stability of a molecule is paramount. Pyrimidine-4,5-diamine derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to their versatile biological activities.[1][2] However, their journey from a promising lead compound to a viable drug candidate is fraught with challenges, a significant one being their stability in solution. This guide offers an in-depth technical comparison of the stability of pyrimidine-4,5-diamine derivatives, providing insights into their degradation pathways and the influence of substituents, supported by established chemical principles. Furthermore, we present a comprehensive experimental protocol for a robust comparative stability assessment.

The Critical Role of Stability in Drug Development

The stability of an active pharmaceutical ingredient (API) in solution directly impacts its safety, efficacy, and shelf-life. Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and altered pharmacokinetic profiles. For pyrimidine-4,5-diamine derivatives, which are often formulated as solutions for administration or used in high-throughput screening assays, ensuring stability is a critical early-stage checkpoint in the drug development pipeline. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to elucidate degradation pathways and develop stability-indicating analytical methods.

Unraveling the Degradation Pathways of Pyrimidine-4,5-diamines

The pyrimidine-4,5-diamine core is susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photolysis. The specific pathway and rate of degradation are heavily influenced by the nature and position of substituents on the pyrimidine ring, as well as the solution's pH, temperature, and exposure to light and oxygen.

Hydrolytic Degradation

Hydrolysis is a common degradation route for many nitrogen-containing heterocyclic compounds. For pyrimidine-4,5-diamines, the amino groups are potential sites for hydrolytic deamination, leading to the formation of hydroxylated impurities. The susceptibility of these amino groups to hydrolysis is not equal and is influenced by their position on the pyrimidine ring. Studies on related 2,4-diaminopyrimidine systems have shown that the 4-amino group is more susceptible to acid or alkaline hydrolysis, while the 2-amino group is relatively resistant. This differential reactivity is attributed to the electronic properties of the pyrimidine ring.

The pH of the solution plays a critical role in the rate of hydrolysis. Both acidic and basic conditions can catalyze the degradation of these derivatives. A comprehensive understanding of the pH-rate profile is therefore essential for formulating a stable product. For instance, the degradation of minoxidil, a piperidinopyrimidine derivative, is shown to be an acid-base catalyzed reaction, with the most stable pH range being around 5.0.[3]

Oxidative Degradation

The electron-rich nature of the pyrimidine-4,5-diamine scaffold makes it prone to oxidation. The presence of atmospheric oxygen, metal ions, or oxidizing agents can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opened products. The amino groups can be particularly susceptible to oxidation. The specific degradation products will depend on the oxidizing agent and the reaction conditions.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in pyrimidine-4,5-diamine derivatives. This can lead to the formation of photodimers, photoisomers, or photo-oxidative degradation products. The photostability of these compounds is a critical consideration for both storage and administration, especially for topical formulations. Studies on avobenzone derivatives incorporating a pyrimidine ring have indicated that protonation of the pyrimidine nitrogen can be crucial for inducing photodegradation under sunlight.[4]

The Influence of Substituents on Stability

The stability of the pyrimidine-4,5-diamine core can be significantly modulated by the electronic and steric properties of its substituents. A deep understanding of these substituent effects is crucial for designing more stable drug candidates.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro, cyano, or haloalkyl groups decrease the electron density of the pyrimidine ring. This can make the ring less susceptible to oxidative degradation. However, EWGs can also influence the pKa of the amino groups, potentially affecting their hydrolytic stability. For instance, electron-withdrawal by a polar substituent at the C5 position of cytidine has been shown to facilitate hydrolysis to a larger extent than deamination.[5]

  • Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, or amino groups increase the electron density of the pyrimidine ring, which can enhance its susceptibility to oxidation. Conversely, these groups can also modulate the basicity of the ring nitrogens and amino groups, thereby influencing hydrolytic stability.

  • Steric Hindrance: Bulky substituents near the reactive sites can sterically hinder the approach of reactants (e.g., water, oxygen), thereby slowing down the degradation rate. This can be a useful strategy for improving the stability of the molecule.

The following table summarizes the expected influence of different substituent types on the stability of pyrimidine-4,5-diamine derivatives.

Substituent TypePositionExpected Impact on Hydrolytic StabilityExpected Impact on Oxidative StabilityExpected Impact on PhotostabilityRationale
Electron-Withdrawing C2, C6Likely to decreaseLikely to decrease susceptibilityMay alter absorption spectrum and reactivityReduces electron density of the ring.
Electron-Donating C2, C6Variable, depends on pKa modulationLikely to increase susceptibilityMay alter absorption spectrum and reactivityIncreases electron density of the ring.
Bulky Groups Adjacent to amino groupsLikely to increaseLikely to increaseMay have minor effectsSteric hindrance can protect reactive sites.

Comparative Stability: A Data-Driven Perspective

To provide a more concrete comparison, a rigorous experimental evaluation is necessary. The following section details a robust protocol for such a study.

Experimental Protocol for Comparative Stability Assessment

This protocol outlines a comprehensive approach to performing a forced degradation study on a series of pyrimidine-4,5-diamine derivatives to compare their stability in solution.

Materials and Reagents
  • Pyrimidine-4,5-diamine derivatives of interest

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Phosphate buffers (pH 3, 5, 7, 9)

  • High-purity nitrogen gas

  • Validated reference standards for each derivative and any known impurities

Instrumentation
  • Ultra-High-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector

  • UPLC-tandem mass spectrometer (UPLC-MS/MS) for peak identification

  • Photostability chamber with controlled UV and visible light exposure

  • Calibrated pH meter

  • Temperature-controlled ovens and water baths

Forced Degradation Study Design

A stock solution of each pyrimidine-4,5-diamine derivative (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile:water 50:50). These stock solutions will be subjected to the following stress conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Incubate at 60°C for 2, 6, 24, and 48 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Incubate at 60°C for 2, 6, 24, and 48 hours.

  • Neutral Hydrolysis: Mix the stock solution with purified water. Incubate at 60°C for 2, 6, 24, and 48 hours.

  • Oxidative Degradation: Mix the stock solution with 3% and 30% H2O2. Store at room temperature, protected from light, for 2, 6, 24, and 48 hours.

  • Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 24 and 48 hours.

  • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

At each time point, an aliquot of the stressed sample should be withdrawn, neutralized if necessary, and diluted to a suitable concentration for analysis.

UPLC-MS/MS Analytical Method

A stability-indicating UPLC-MS/MS method must be developed and validated to separate the parent drug from all its degradation products.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: PDA detection at the λmax of the parent compound and MS/MS detection for identification and quantification of degradants.

Data Analysis and Comparison

The percentage of degradation for each derivative under each stress condition should be calculated. The degradation rate constants (k) and half-lives (t1/2) can be determined by plotting the natural logarithm of the remaining drug concentration versus time.

The results should be compiled into a comparative table, similar to the example below, to facilitate a clear understanding of the relative stability of the derivatives.

Table 1: Illustrative Comparative Stability Data of Pyrimidine-4,5-diamine Derivatives

DerivativeSubstituent at C6% Degradation (1 M HCl, 60°C, 24h)% Degradation (1 M NaOH, 60°C, 24h)% Degradation (30% H2O2, RT, 24h)% Degradation (Photolysis)
PD-01 -H15.225.830.112.5
PD-02 -CH312.122.535.414.2
PD-03 -CF318.528.915.710.1
PD-04 -OCH310.520.142.316.8

Visualizing Workflows and Pathways

To further clarify the experimental and degradation processes, the following diagrams are provided.

G cluster_0 Forced Degradation Workflow start Prepare Stock Solutions (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points (e.g., 0, 2, 6, 24, 48h) stress->sampling analysis UPLC-MS/MS Analysis sampling->analysis data Calculate % Degradation, Rate Constants, and Half-lives analysis->data comparison Comparative Stability Assessment data->comparison

Caption: Experimental workflow for the comparative stability study.

G cluster_1 Potential Degradation Pathways parent Pyrimidine-4,5-diamine Derivative hydrolysis Hydrolysis (H+ or OH- catalysis) parent->hydrolysis Deamination oxidation Oxidation ([O]) parent->oxidation photolysis Photolysis (hν) parent->photolysis deamination Deamination Product (Hydroxypyrimidine) hydrolysis->deamination n_oxide N-Oxide Product oxidation->n_oxide ring_opened Ring-Opened Product oxidation->ring_opened photodimer Photodimer photolysis->photodimer

Caption: General degradation pathways for pyrimidine-4,5-diamines.

Conclusion

The stability of pyrimidine-4,5-diamine derivatives in solution is a multifaceted issue governed by their inherent chemical structure and the surrounding environmental conditions. While a universal stability profile cannot be ascribed to this class of compounds, a systematic and comparative approach to stability assessment, as outlined in this guide, can provide invaluable insights for drug development professionals. By understanding the key degradation pathways and the influence of substituents, researchers can proactively design and select more stable and robust drug candidates, ultimately accelerating the path to clinical success. The provided experimental protocol serves as a robust framework for generating the critical data needed to make informed decisions in the drug discovery and development process.

References

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

  • Stability of Minoxidil in Aqueous Solution. YAKHAK HOEJI. [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PMC. [Link]

  • Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid. NIH. [Link]

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Safety Operating Guide

Personal protective equipment for handling N-methylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Handling N-methylpyrimidine-4,5-diamine requires more than standard "lab coat and gloves" compliance. As a diaminopyrimidine derivative, this compound presents a dual risk profile: chemical reactivity (amine-based basicity) and physical form hazards (fine particulate drift).

While Safety Data Sheets (SDS) often classify this family of compounds generically as Irritants (H315, H319, H335), my experience in synthesis scale-up indicates that inhalation sensitization and static-induced aerosolization are the actual operational failure points. This guide prioritizes engineering controls over PPE alone to create a self-validating safety system.

Core Hazard Profile
Hazard ClassH-CodeOperational Implication
Skin Irritant H315Amines can cause dermatitis; rapid transdermal uptake is possible if solubilized.
Eye Irritant H319Fine dust settles on moisture-rich mucous membranes (eyes), causing caustic burns.
STOT SE 3 H335Respiratory tract irritation.[1][2][3] High risk during weighing of dry powder.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "latex" gloves. The amine functional group can degrade natural rubber.

Tiered Protection Protocol

The following specifications are non-negotiable for handling >50 mg of dry powder.

Body ZoneStandard RequirementTechnical Specification (The "Why")
Hand Protection Double-Gloved Nitrile Outer: Min 5 mil (0.12mm) Nitrile. Inner: 4 mil Nitrile (Contrast color). Reasoning: Amines can permeate thin latex. Double gloving allows immediate visual detection of outer glove breach.
Eye Protection Chemical Splash Goggles Standard: ANSI Z87.1 (D3 rating for Splash/Dust). Reasoning: Safety glasses have gaps. Airborne amine dust will bypass glasses and react with eye moisture to form a caustic solution.
Respiratory Engineering Control First Primary: Certified Fume Hood (Face velocity 80-100 fpm). Secondary (Spill/Cleaning): N95 or P100 Respirator. Reasoning: Hoods prevent exposure; respirators only reduce it.
Body Tyvek® Sleeves or Lab Coat Material: Polyethylene-coated polypropylene. Reasoning: Cotton lab coats trap dust in the weave, creating a secondary exposure source in the breakroom.

Operational Workflow & Engineering Controls

Safety is a process, not a product. The following workflow integrates decision logic to prevent exposure before it happens.

Visualization: Safe Handling Lifecycle

This logic flow ensures that containment is verified before the container is even opened.

SafeHandling Start Start: Chemical Retrieval CheckHood Verify Fume Hood (Flow > 80 fpm?) Start->CheckHood StaticCheck Static Neutralization (Ionizer Bar/Gun) CheckHood->StaticCheck Pass Stop Stop: Maintenance Required CheckHood->Stop Fail Weighing Weighing Process (Closed Balance) StaticCheck->Weighing Neutralized StaticCheck->Stop High Static Solubilization Solubilization (Add Solvent to Powder) Weighing->Solubilization Waste Disposal (Segregate from Acids) Solubilization->Waste

Figure 1: Decision logic for handling N-methylpyrimidine-4,5-diamine, emphasizing static control as a critical go/no-go step.

Detailed Protocol: The "Static-Aware" Weighing Method

Pyrimidines are often fluffy, electrostatic powders. Standard weighing causes the powder to "jump" onto the balance and the user's cuffs.

  • Preparation: Place an antistatic mat or use a polonium staticmaster brush inside the balance chamber.

  • The "Transfer" Rule: Never use a spatula to scoop out of the stock bottle.

    • Correct Method: Tap the stock bottle gently to dispense powder onto weighing paper/boat. This minimizes physical agitation and aerosol generation.[4][5]

  • Solubilization Order: Always add the powder to the vessel first , then add the solvent.

    • Why? Squiring solvent onto a pile of amine powder can displace air rapidly, puffing toxic dust back into the hood (the "piston effect").

Emergency Response & Self-Validation

The "White Paper" Validation Test

How do you know your cleaning was effective?

  • After cleaning the balance area, wipe the surface with a wet white filter paper .

  • If the paper shows any discoloration (yellow/brown is common for oxidized amines) or picks up residue, the cleaning is failed.

  • Corrective Action: Re-clean with a mild acidic detergent (e.g., 1% acetic acid) to neutralize the basic amine residues, followed by water.

Spill Management
  • Dry Spill: Do not use a brush/dustpan (generates dust). Use a HEPA vacuum or wet paper towels to cover and scoop.

  • Wet Spill: Absorb with vermiculite or sand. Do not use sawdust (amines can react with cellulose/lignin in some conditions).

Disposal Logistics

Proper disposal prevents downstream reactions in the waste container.

Waste StreamClassificationCritical Segregation Rule
Solid Waste Hazardous Chemical WasteDo NOT mix with Oxidizers. Amines + Oxidizers (e.g., Nitric Acid waste) = Exothermic Reaction / Fire.
Liquid Waste Basic Organic WasteKeep pH > 7. If mixed with acidic waste streams, ensure slow addition to prevent heat generation.
Empty Containers RCRA "P-Listed" EquivalentTriple rinse with solvent before discarding. Mark rinsate as hazardous waste.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - General Requirements (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link][6]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for Listing Hazardous Waste (40 CFR § 261.11). Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). A framework for personal protective equipment use in laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.